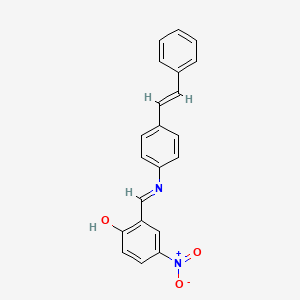
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide: is a chemical compound with the molecular formula C10H14N2S.HI and a molecular weight of 322.23 g/mol . This compound is known for its unique structure, which includes a pseudourea core substituted with a 2,3-xylyl group and a methylthio group, combined with a hydriodide ion. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenyl isothiocyanate and methylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions.
Formation of Intermediate: The reaction between 2,3-dimethylphenyl isothiocyanate and methylamine forms an intermediate thiourea derivative.
Hydriodide Addition: The intermediate is then treated with hydroiodic acid to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thiourea group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism by which Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with cellular processes by binding to specific sites on biomolecules.
類似化合物との比較
Similar Compounds
Thiourea Derivatives: Compounds like thiourea and its substituted derivatives share a similar core structure but differ in their substituents.
Isothiourea Compounds: These compounds have a similar thiourea core but with different substituents, affecting their reactivity and applications.
Uniqueness
Pseudourea, 2-methyl-2-thio-3-(2,3-xylyl)-, hydriodide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a pseudourea core with a 2,3-xylyl group and a methylthio group makes it particularly interesting for research in various fields.
特性
CAS番号 |
102612-85-1 |
|---|---|
分子式 |
C10H15IN2S |
分子量 |
322.21 g/mol |
IUPAC名 |
methyl N'-(2,3-dimethylphenyl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C10H14N2S.HI/c1-7-5-4-6-9(8(7)2)12-10(11)13-3;/h4-6H,1-3H3,(H2,11,12);1H |
InChIキー |
ZWNWCROPXPULPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N=C(N)SC)C.I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)


![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)

![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)



